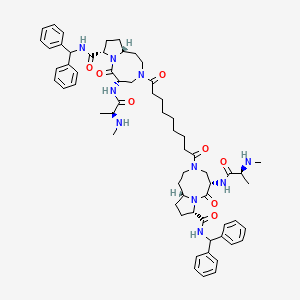
dTAG-13-NEG
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
dTAG-13-NEG is a chemical compound used as a negative control for dTAG-13, which is part of the degradation tag (dTAG) system. This system is designed for targeted protein degradation, allowing researchers to study the immediate consequences of protein loss in cells and organisms. This compound is specifically used to validate the specificity and efficacy of dTAG-13 in experimental settings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dTAG-13-NEG involves multiple steps, including the formation of various intermediates and the final coupling reaction. The key steps include:
Formation of the core structure: This involves the synthesis of the central scaffold, which includes the piperidine and isoindolinone moieties.
Functionalization: Introduction of functional groups such as methoxy and oxo groups to the aromatic rings.
Coupling reactions: The final step involves coupling the functionalized intermediates to form the complete this compound molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, catalysts), and purification processes (chromatography, crystallization) to ensure the compound meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
dTAG-13-NEG can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxo groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
dTAG-13-NEG is primarily used in scientific research as a negative control for dTAG-13. Its applications include:
Chemistry: Studying the specificity and efficacy of dTAG-13 in degrading target proteins.
Biology: Investigating the role of specific proteins in cellular processes by selectively degrading them.
Medicine: Exploring potential therapeutic applications of targeted protein degradation in diseases such as cancer.
Industry: Developing new tools and technologies for targeted protein degradation
Wirkmechanismus
dTAG-13-NEG functions as a negative control by not inducing the degradation of target proteins. In contrast, dTAG-13 recruits an E3 ubiquitin ligase to tag the target protein for degradation by the proteasome. This system allows for rapid and reversible control of protein levels, providing a powerful tool for studying protein function and validating drug targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
dTAG-13: The active compound that induces targeted protein degradation.
dTAGV-1: Another degrader that recruits von Hippel-Lindau (VHL) E3 ligase for protein degradation.
dTAG-47: A similar compound that also recruits cereblon (CRBN) E3 ligase for protein degradation
Uniqueness
dTAG-13-NEG is unique in its role as a negative control, ensuring that observed effects in experiments are due to the specific action of dTAG-13 and not off-target effects. This makes it an essential tool for validating the specificity and efficacy of targeted protein degradation systems .
Eigenschaften
Molekularformel |
C58H70N4O15 |
|---|---|
Molekulargewicht |
1063.2 g/mol |
IUPAC-Name |
[(1R)-3-(3,4-dimethoxyphenyl)-1-[2-[2-[6-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexylamino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate |
InChI |
InChI=1S/C58H70N4O15/c1-8-38(37-33-48(72-5)53(74-7)49(34-37)73-6)54(65)61-30-15-13-20-42(61)58(69)77-44(26-23-36-24-27-45(70-3)47(32-36)71-4)39-18-11-12-21-43(39)76-35-50(63)59-29-14-9-10-16-31-75-46-22-17-19-40-52(46)57(68)62(55(40)66)41-25-28-51(64)60(2)56(41)67/h11-12,17-19,21-22,24,27,32-34,38,41-42,44H,8-10,13-16,20,23,25-26,28-31,35H2,1-7H3,(H,59,63)/t38-,41?,42-,44+/m0/s1 |
InChI-Schlüssel |
ZKVNXENIWGNDDO-SKTJQTJUSA-N |
Isomerische SMILES |
CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCOC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)N(C7=O)C |
Kanonische SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCOC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)N(C7=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[[(1S,4aS,6S,7R,7aS)-4-methoxycarbonyl-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-6-yl]oxy]-2-hydroxy-4-oxobutanoic acid](/img/structure/B15136565.png)






![N-[4-(4-benzylpiperazin-1-yl)quinolin-3-yl]-4-propylbenzamide](/img/structure/B15136607.png)
